![molecular formula C17H16FNO4 B6410379 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95% CAS No. 1261968-48-2](/img/structure/B6410379.png)
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95%
Overview
Description
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95% (4-EFCMBA) is a synthetic organic compound used in scientific research applications. It is a derivative of 4-methoxybenzoic acid, and its structure consists of a benzene ring with an ethylcarbamoyl group and a fluorine atom attached to the fourth carbon. 4-EFCMBA has been used in laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides. In addition, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95% has been used to study the effects of fluorinated compounds on the metabolism of 4-methoxybenzoic acid. It has also been used to study the effects of fluorinated compounds on the enzyme cytochrome P450 2B6.
Mechanism of Action
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95% is thought to act as an inhibitor of DHFR by binding to the enzyme and blocking its activity. This inhibition of DHFR has been shown to reduce the synthesis of nucleotides, which can lead to cell death. In addition, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95% has been shown to bind to the enzyme cytochrome P450 2B6, which is involved in the metabolism of various drugs and other compounds.
Biochemical and Physiological Effects
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain types of cancer cells. In addition, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95% has been shown to reduce inflammation and oxidative stress. It has also been shown to reduce the levels of certain hormones, such as cortisol, in the body.
Advantages and Limitations for Lab Experiments
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95% has several advantages for laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. In addition, it is relatively non-toxic and has low environmental impact. However, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95% has some limitations for laboratory experiments. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, it has a relatively low solubility in organic solvents, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95% research. One potential direction is to further investigate its effects on DHFR and cytochrome P450 2B6. Another potential direction is to further investigate its effects on other enzymes, such as those involved in the metabolism of drugs and other compounds. In addition, further research could be conducted to investigate the effects of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95% on other biochemical and physiological processes. Finally, further research could be conducted to investigate the potential therapeutic uses of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95%, such as its potential use as an anti-cancer agent.
Synthesis Methods
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95% is synthesized using a three-step process starting with 4-methoxybenzoic acid. In the first step, 4-methoxybenzoic acid is reacted with ethyl chloroformate in the presence of an acid catalyst to form ethyl 4-methoxybenzoate. In the second step, the ethyl 4-methoxybenzoate is reacted with potassium fluoride in the presence of an acid catalyst to form 4-fluoroethyl 4-methoxybenzoate. In the third step, 4-fluoroethyl 4-methoxybenzoate is reacted with sodium ethylcarbamoyl in the presence of an acid catalyst to form 4-[4-(ethylcarbamoyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95%.
properties
IUPAC Name |
4-[4-(ethylcarbamoyl)-3-fluorophenyl]-3-methoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c1-3-19-16(20)13-7-4-10(8-14(13)18)12-6-5-11(17(21)22)9-15(12)23-2/h4-9H,3H2,1-2H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPAMQAXCNHWES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691918 | |
Record name | 4'-(Ethylcarbamoyl)-3'-fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methoxybenzoic acid | |
CAS RN |
1261968-48-2 | |
Record name | 4'-(Ethylcarbamoyl)-3'-fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.